
IUPAC name for 3-Nitro-2-pentene isomers

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: 3-Nitro-2-pentene

Cat. No.: B15487713 Get Quote

An In-depth Technical Guide to the Isomers of 3-Nitro-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the geometric isomers of 3-nitro-2-pentene,

focusing on their nomenclature, physicochemical properties, and synthesis. The information

presented is intended to support research and development activities where these compounds

may be of interest.

IUPAC Nomenclature and Structure
The presence of a carbon-carbon double bond in 3-nitro-2-pentene gives rise to geometric

isomerism, resulting in two distinct stereoisomers: (E)-3-nitro-2-pentene and (Z)-3-nitro-2-
pentene. The (E) and (Z) designators are assigned based on the Cahn-Ingold-Prelog (CIP)

priority rules for the substituents on the double-bond carbons.

Carbon 2 (C2): The substituents are a methyl group (-CH₃) and a hydrogen atom (-H). The

methyl group has a higher priority.

Carbon 3 (C3): The substituents are a nitro group (-NO₂) and an ethyl group (-CH₂CH₃). The

nitro group has a higher priority.

(E)-3-nitro-2-pentene: The higher priority groups (methyl and nitro) are on opposite sides of

the double bond.
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(Z)-3-nitro-2-pentene: The higher priority groups (methyl and nitro) are on the same side of the

double bond.

Physicochemical Data
While extensive experimental data for the individual isomers of 3-nitro-2-pentene are not

readily available in the public domain, computed data from reputable sources such as

PubChem provide valuable insights into their properties.[1][2]

Property (E)-3-nitro-2-pentene
(Z)-3-nitro-2-pentene
(Predicted/Computed)

Molecular Formula C₅H₉NO₂ C₅H₉NO₂

Molecular Weight 115.13 g/mol [1] 115.13 g/mol

Boiling Point Not available

~167.2 °C (Predicted for a

related isomer, (Z)-2-nitro-2-

pentene)[3]

Melting Point Not available Not available

XLogP3 1.7[1] 1.7

Topological Polar Surface Area 45.8 Å²[1] 45.8 Å²

CAS Number 6065-18-5[1] Not available

Spectroscopic Data (Predicted):

¹H NMR: The proton NMR spectra for both isomers are expected to be similar, with slight

differences in the chemical shifts of the protons near the double bond. Key signals would

include a quartet for the methylene protons of the ethyl group, a triplet for the terminal methyl

of the ethyl group, a doublet for the methyl group at C2, and a singlet or multiplet for the

vinylic proton.

¹³C NMR: The carbon NMR spectra would show five distinct signals for each isomer, with the

carbons of the double bond and the carbon attached to the nitro group exhibiting

characteristic downfield shifts.
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IR Spectroscopy: Both isomers will display strong characteristic absorption bands for the

nitro group. The asymmetric stretch is expected around 1550-1500 cm⁻¹, and the symmetric

stretch is anticipated in the 1390-1330 cm⁻¹ region.[4] The C=C stretching vibration will also

be present, typically in the 1680-1620 cm⁻¹ range.[5]

Experimental Protocols: Stereoselective Synthesis
The stereoselective synthesis of (E)- and (Z)-nitroalkenes can be achieved through a modified

Henry (nitroaldol) reaction. The following protocols are adapted from a general method for the

condensation of aliphatic aldehydes with nitroalkanes and can be applied to the synthesis of

the target isomers.[6]

Synthesis of (E)-3-nitro-2-pentene
This procedure favors the formation of the (E) isomer through a standard Henry reaction

followed by elimination.

Materials:

Nitroethane

Propanal

Piperidine (catalyst)

Toluene (solvent)

Anhydrous magnesium sulfate or sodium sulfate

Standard laboratory glassware for reflux and extraction

Procedure:

To a solution of nitroethane (1 equivalent) in toluene, add propanal (1 equivalent) and a

catalytic amount of piperidine.

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer

chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.

Wash the mixture with water and then with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter and concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain pure (E)-3-nitro-
2-pentene.

Synthesis of (Z)-3-nitro-2-pentene
This protocol is designed to selectively yield the (Z) isomer, likely proceeding through an imine

intermediate.

Materials:

Nitroethane

Propanal

Piperidine (catalyst)

4 Å molecular sieves

Dichloromethane (solvent)

Anhydrous magnesium sulfate or sodium sulfate

Standard laboratory glassware for stirring at room temperature and extraction

Procedure:

To a suspension of 4 Å molecular sieves in dichloromethane, add nitroethane (1 equivalent),

propanal (1 equivalent), and piperidine (1 equivalent).

Stir the reaction mixture at room temperature. The use of molecular sieves is crucial for the

stereochemical control.[6]
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Monitor the reaction by TLC.

Upon completion, filter off the molecular sieves.

Wash the filtrate with water and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter and concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield pure (Z)-3-nitro-2-
pentene.

Visualization of Isomeric Relationship
The logical relationship between the reactants and the two isomers of 3-nitro-2-pentene, as

synthesized via the stereoselective Henry reaction, is depicted in the following diagram.

Reactants

Stereoselective Synthesis

Isomers of 3-Nitro-2-pentene

Nitroethane

Henry Reaction
(Toluene, Reflux)

Henry Reaction
(DCM, RT, Mol. Sieves)

Propanal

(E)-3-nitro-2-pentene

favors

(Z)-3-nitro-2-pentene

favors

Click to download full resolution via product page
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Caption: Synthesis pathways to (E) and (Z) isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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